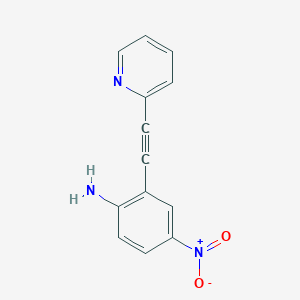

4-Nitro-2-(pyridin-2-ylethynyl)aniline

Description

4-Nitro-2-(pyridin-2-ylethynyl)aniline (CAS: 952665-16-6, molecular formula: C₁₃H₉N₃O₂) is a nitro-substituted aniline derivative featuring a pyridin-2-ylethynyl group at the 2-position. This compound is of interest in medicinal chemistry and materials science due to its structural complexity and functional versatility .

Properties

Molecular Formula |

C13H9N3O2 |

|---|---|

Molecular Weight |

239.23 g/mol |

IUPAC Name |

4-nitro-2-(2-pyridin-2-ylethynyl)aniline |

InChI |

InChI=1S/C13H9N3O2/c14-13-7-6-12(16(17)18)9-10(13)4-5-11-3-1-2-8-15-11/h1-3,6-9H,14H2 |

InChI Key |

PNPMRYAWQBGWGB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C#CC2=C(C=CC(=C2)[N+](=O)[O-])N |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent-Driven Electronic and Reactivity Differences

Key structural analogs differ in substituents at the 2-position of the aniline ring, leading to distinct electronic and reactivity profiles:

Key Observations :

- Electronic Effects: The nitro group at the 4-position is electron-withdrawing, polarizing the aniline ring. Substituents like phenoxy (electron-donating) or trifluoromethoxy (electron-withdrawing) modulate reactivity in electrophilic substitution reactions .

- Conjugation : The ethynyl group in the target compound facilitates extended π-conjugation between the pyridine and aniline rings, which may enhance photophysical properties or catalytic activity .

- Hydrogen Bonding : The pyridyl group in 4-Chloro-N-(2-pyridyl)aniline promotes dimerization via N–H⋯N interactions, influencing crystallinity and solubility .

Crystallographic and Solubility Profiles

- Crystal Packing : 4-Chloro-N-(2-pyridyl)aniline forms hydrogen-bonded dimers, while the trifluoromethoxy group in 4-Nitro-2-(trifluoromethoxy)aniline likely disrupts intermolecular interactions due to steric and electronic effects .

- Solubility : Pyridine-containing analogs (e.g., the target compound) may exhibit improved aqueous solubility compared to purely aromatic derivatives due to the polarizable nitrogen atom .

Industrial and Medicinal Relevance

- Herbicidal Applications: 4-Nitro-2-phenoxyaniline is used in agrochemicals, leveraging the phenoxy group’s stability and bioactivity .

- Medicinal Chemistry : The trifluoromethoxy group in 4-Nitro-2-(trifluoromethoxy)aniline enhances metabolic resistance, a desirable trait in drug candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.